molecular formula C7H14O3 B13022027 Tert-butyl methoxyacetate CAS No. 17640-23-2

Tert-butyl methoxyacetate

Cat. No.: B13022027
CAS No.: 17640-23-2
M. Wt: 146.18 g/mol
InChI Key: JSWGISCKHSCBGX-UHFFFAOYSA-N
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Description

Tert-butyl 2-methoxyacetate: is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a boiling point of 175.9°C at 760 mmHg and a density of 0.949 g/cm³ . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-methoxyacetate can be synthesized through the esterification of 2-methoxyacetic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields .

Industrial Production Methods: In industrial settings, tert-butyl 2-methoxyacetate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. The use of continuous reactors and advanced separation techniques helps in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-methoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-methoxyacetate is used as a reagent in organic synthesis, particularly in the preparation of other esters and ethers. It serves as a building block for more complex molecules .

Biology: In biological research, tert-butyl 2-methoxyacetate is used as a solvent and reagent in various biochemical assays. Its relatively low toxicity makes it suitable for use in cell culture and other biological experiments .

Medicine: While not directly used as a drug, tert-butyl 2-methoxyacetate is involved in the synthesis of pharmaceutical intermediates. It helps in the preparation of compounds that are used in drug development .

Industry: In the industrial sector, tert-butyl 2-methoxyacetate is used as a solvent in coatings, adhesives, and sealants. Its chemical properties make it suitable for use in formulations that require a stable and non-reactive solvent .

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxyacetate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-methoxyacetate is unique due to its combination of the tert-butyl and methoxy groups, which confer specific reactivity and solubility properties. This makes it particularly useful in organic synthesis and industrial applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl 2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)10-6(8)5-9-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWGISCKHSCBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557500
Record name tert-Butyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-23-2
Record name tert-Butyl methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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